Cas no 143157-27-1 (2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate)

2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate Chemical and Physical Properties
Names and Identifiers
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- 2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate
- [(2R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate
- 2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate
- 2’,2’-DIFLUORO-2’-DEOXYURIDINE 3',5'-DIBENZOATE,WHITE SOLID
- 2’,2’-Difluoro-2’-deoxyuridine 3?,5?-Dibenzoate
- 21-deoxy-21,21-difluoro-3,5-di-O-benzoyl-uridine
- 2'-deoxy-2',2'-difluoro-3,5-dibenzoate-uridine
- 2'-deoxy-2',2'-difluorouridine-3',5'-dibenzoate
- 3,5-Dibenzoate-2,2-difluorouridine
- [(2R,3R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate
- AMY38961
- 143157-27-1
- SCHEMBL15074397
- 3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluorouridine
- 3',5'-O-dibenzoyl-2'-deoxy-2',2'-difluorouridine
- DBSVRWFIIMWGLT-HGHGUNKESA-N
- G79378
-
- Inchi: InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21-/m1/s1
- InChI Key: DBSVRWFIIMWGLT-HGHGUNKESA-N
- SMILES: C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4
Computed Properties
- Exact Mass: 472.10800
- Monoisotopic Mass: 472.10820724g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 837
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 111Ų
Experimental Properties
- Density: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (2.7E-4 g/L) (25 ºC),
- PSA: 116.95000
- LogP: 2.56420
2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D445743-25mg |
2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate |
143157-27-1 | 25mg |
$ 184.00 | 2023-09-07 | ||
TRC | D445743-250mg |
2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate |
143157-27-1 | 250mg |
$ 1483.00 | 2023-09-07 | ||
Aaron | AR009FSF-25mg |
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate |
143157-27-1 | 98% | 25mg |
$282.00 | 2025-02-13 | |
1PlusChem | 1P009FK3-5mg |
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate |
143157-27-1 | 98% | 5mg |
$88.00 | 2023-12-21 | |
Ambeed | A1247085-5mg |
3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluorouridine |
143157-27-1 | 98% | 5mg |
$78.0 | 2024-04-23 | |
Aaron | AR009FSF-5mg |
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate |
143157-27-1 | 98% | 5mg |
$67.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1234441-5mg |
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate |
143157-27-1 | 98% | 5mg |
$130 | 2024-06-06 | |
eNovation Chemicals LLC | Y1234441-25mg |
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate |
143157-27-1 | 98% | 25mg |
$305 | 2025-02-21 | |
eNovation Chemicals LLC | Y1234441-25mg |
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate |
143157-27-1 | 98% | 25mg |
$305 | 2025-02-28 | |
1PlusChem | 1P009FK3-25mg |
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate |
143157-27-1 | 98% | 25mg |
$300.00 | 2023-12-21 |
2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate Related Literature
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Additional information on 2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate (CAS No. 143157-27-1): A Comprehensive Overview
The compound 2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate (CAS No. 143157-27-1) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound is characterized by its unique chemical structure, which includes a difluorinated deoxyuridine moiety and a dibenzoate group, making it a derivative of uracil with distinct functional groups. The CAS registry number, 143157-27-1, serves as a universally recognized identifier for this compound, facilitating its identification and reference in scientific literature and regulatory databases.
Recent advancements in chemical synthesis have enabled the precise construction of difluorinated nucleosides, such as 2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate, which exhibit remarkable stability and bioavailability. These properties make them valuable candidates for exploring their roles in molecular biology, drug discovery, and materials science. The integration of fluorine atoms into the structure enhances the compound's electronic properties, potentially influencing its interaction with biological systems and its application in advanced materials.
In the context of nucleoside analogs, difluorinated derivatives like CAS No. 143157-27-1 have garnered attention due to their potential as antiviral or anticancer agents. Fluorination is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profiles of drugs, and this compound exemplifies how strategic placement of fluorine atoms can modulate activity while maintaining structural integrity. Researchers have employed computational methods, such as molecular docking and quantum mechanics, to predict the binding affinities of this compound to key biological targets, providing insights into its therapeutic potential.
The synthesis of CAS No. 143157-27-1 involves multi-step organic reactions that require meticulous control over reaction conditions to achieve high yields and purity. The incorporation of the dibenzoate group introduces steric hindrance and electronic effects that can influence the compound's reactivity and solubility properties. These attributes are critical for applications in drug delivery systems, where solubility and bioavailability are paramount.
Emerging studies have also explored the use of difluorinated uracil derivatives in photonic materials due to their unique optical properties. The presence of fluorine atoms can enhance the compound's refractive index and absorption characteristics, making it a promising candidate for applications in optoelectronics and laser technology. This dual functionality—biological relevance and material science applicability—underscores the versatility of CAS No. 143157-27-1.
In conclusion, CAS No. 143157-27-1, or 2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate, represents a cutting-edge chemical entity with diverse potential applications across multiple disciplines. Its unique structure, enhanced by fluorination and functional group diversity, positions it as a valuable tool for advancing research in medicinal chemistry, materials science, and beyond.
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